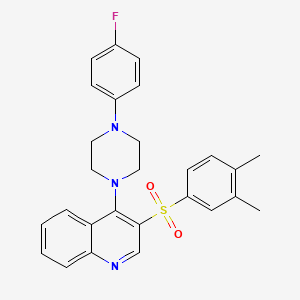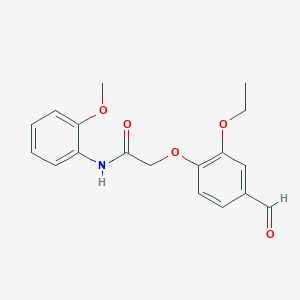
N-(5-Sulfamoylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Sulfamoylthiazol-2-yl)acetamide” is a chemical compound with the molecular formula C5H7N3O3S2 and a molecular weight of 221.26 . It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a sulfamoyl group (-SO2NH2) and an acetamide group (-CH3C(O)NH-) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-Sulfamoylthiazol-2-yl)acetamide” would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and acetamide groups would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including N-(5-Sulfamoylthiazol-2-yl)acetamide , have been studied for their antimicrobial properties. These compounds can inhibit the growth of bacteria and other microorganisms, making them potential candidates for the development of new antibiotics .
Anticancer Properties
Research has indicated that thiazole compounds can exhibit anticancer activity. By modifying the thiazole-based compounds at different positions, scientists aim to generate new molecules with potent antitumor effects .
Anti-Inflammatory Uses
The anti-inflammatory potential of thiazole derivatives is another area of interest. These compounds can be used to treat inflammation-related conditions, providing a pathway for the development of new anti-inflammatory drugs .
Antidiabetic Activity
The role of thiazole derivatives in antidiabetic drug development is being explored. These compounds could influence the biochemical pathways involved in diabetes, offering new avenues for treatment .
Anti-Alzheimer’s Research
Thiazole compounds are being investigated for their potential use in treating Alzheimer’s disease. Their ability to interact with biological systems may lead to the development of drugs that can alleviate symptoms or slow the progression of this neurodegenerative condition .
Antioxidant Applications
The antioxidant properties of thiazole derivatives make them suitable for research into preventing oxidative stress-related damage. This could have implications for a range of diseases where oxidative stress is a contributing factor .
Hepatoprotective Potential
Studies suggest that thiazole derivatives can have hepatoprotective effects, which means they could protect the liver from damage caused by various toxins or diseases .
Wirkmechanismus
Target of Action
N-(5-Sulfamoylthiazol-2-yl)acetamide, also known as Acetazolamide, primarily targets carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .
Mode of Action
N-(5-Sulfamoylthiazol-2-yl)acetamide acts as a carbonic anhydrase inhibitor. It inhibits the activity of carbonic anhydrase in the central nervous system, which leads to a decrease in carbon dioxide tension in the pulmonary alveoli, thus increasing arterial oxygen tension .
Biochemical Pathways
The inhibition of carbonic anhydrase by N-(5-Sulfamoylthiazol-2-yl)acetamide affects several biochemical pathways. It disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is reversible. This disruption affects the regulation of pH and fluid balance in various tissues and organs .
Result of Action
The inhibition of carbonic anhydrase by N-(5-Sulfamoylthiazol-2-yl)acetamide can lead to various molecular and cellular effects. For instance, it is used to treat edema due to congestive heart failure, certain types of epilepsy, and glaucoma .
Eigenschaften
IUPAC Name |
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDACKAUCWTUTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2962161.png)
![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962165.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)

![N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962170.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962172.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2962174.png)
